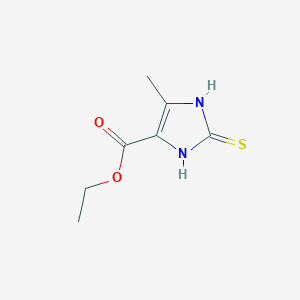

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate

CAS No.: 57332-78-2

Cat. No.: VC2016202

Molecular Formula: C7H10N2O2S

Molecular Weight: 186.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57332-78-2 |

|---|---|

| Molecular Formula | C7H10N2O2S |

| Molecular Weight | 186.23 g/mol |

| IUPAC Name | ethyl 5-methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate |

| Standard InChI | InChI=1S/C7H10N2O2S/c1-3-11-6(10)5-4(2)8-7(12)9-5/h3H2,1-2H3,(H2,8,9,12) |

| Standard InChI Key | XOBQIIBCIWMREU-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(NC(=S)N1)C |

| Canonical SMILES | CCOC(=O)C1=C(NC(=S)N1)C |

Introduction

Chemical Structure and Properties

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is characterized by its unique chemical structure featuring a thiol (-SH) group, an imidazole ring, and a carboxylate moiety. These structural components contribute significantly to its reactivity and biological interactions, making it a valuable compound in various scientific fields.

Basic Identification

| Parameter | Value |

|---|---|

| CAS Number | 57332-78-2 |

| Molecular Formula | C7H10N2O2S |

| Molecular Weight | 186.23 g/mol |

| IUPAC Name | ethyl 5-methyl-2-sulfanylidene-1,3-dihydroimidazole-4-carboxylate |

| Standard InChIKey | XOBQIIBCIWMREU-UHFFFAOYSA-N |

The compound features a five-membered imidazole ring with specific substitutions that contribute to its unique chemical and biological properties. The thiol group at position 2, the methyl group at position 4, and the ethyl carboxylate at position 5 create a distinct chemical entity with diverse applications .

Synthesis Methods

The synthesis of Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate involves carefully controlled chemical reactions designed to create the specific substitution pattern on the imidazole ring. Several synthetic routes have been developed, each with its own advantages and limitations.

Common Synthetic Routes

The most widely employed method for synthesizing Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate involves the cyclization of appropriate precursors under specific conditions. A common approach utilizes the reaction of ethyl 2-mercaptoacetate with 4-methylimidazole in the presence of a suitable catalyst. This reaction is typically carried out in organic solvents such as ethanol or methanol, with temperatures maintained between 60-80°C.

The general reaction scheme can be represented as:

-

Preparation of the reaction mixture containing ethyl 2-mercaptoacetate, 4-methylimidazole, and catalyst

-

Heating under controlled conditions (60-80°C)

-

Cyclization to form the imidazole ring with the desired substitution pattern

-

Purification by recrystallization or chromatography

This synthetic approach typically yields the target compound with high purity, making it suitable for both research and industrial applications.

Industrial Production Methods

In industrial settings, the production of Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate is often scaled up using continuous flow reactors. This approach offers several advantages over batch synthesis, including:

-

Better control over reaction conditions

-

Improved efficiency and yield

-

Enhanced reproducibility

-

Reduced waste generation

-

Simplified scale-up procedures

Advanced purification techniques, including automated chromatography systems and optimized crystallization protocols, are employed to ensure the consistent quality of the final product. These industrial methods have made it possible to produce the compound on a larger scale while maintaining high levels of purity.

Chemical Reactions and Reactivity

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate demonstrates diverse reactivity patterns, influenced largely by its functional groups and the heterocyclic imidazole core.

Key Reaction Types

The compound can participate in various chemical reactions, particularly those involving the thiol group and the imidazole ring. Some notable reactions include:

Oxidation Reactions

The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids. These reactions are typically mediated by oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄). The formation of disulfide bridges is particularly relevant to the compound's biological activity, as it can lead to interactions with cysteine-containing proteins .

Reduction Reactions

Conversely, the compound can be reduced using appropriate reducing agents to form thiol or thioether derivatives. Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These transformations are valuable for modifying the compound's properties or synthesizing related derivatives .

Substitution Reactions

The imidazole ring can undergo various nucleophilic or electrophilic substitution reactions, leading to the formation of diversely substituted derivatives. These reactions expand the compound's utility as a building block for more complex molecular structures .

Molecular Interactions

The chemical structure of Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate facilitates several important molecular interactions:

-

Hydrogen bonding: The NH group of the imidazole ring can act as a hydrogen bond donor, while the carboxylate and thiol groups can serve as hydrogen bond acceptors

-

Metal coordination: The compound can coordinate with various metal ions through its sulfur and nitrogen atoms

-

Covalent binding: The thiol group can form covalent bonds with nucleophilic sites in proteins and enzymes, modulating their activity

These interaction capabilities contribute significantly to the compound's biological activities and potential applications in medicinal chemistry.

Biological Activity

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate exhibits a range of biological activities that have garnered interest in pharmaceutical research. Its diverse biological effects stem primarily from its ability to interact with various biological targets.

Anticancer Properties

Studies have indicated that Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate possesses anticancer properties. The compound has been evaluated against various cancer cell lines, showing promising cytotoxic effects that suggest potential as an anticancer agent.

The anticancer activity may be attributed to:

-

Inhibition of specific enzymes involved in cancer cell proliferation

-

Disruption of cellular signaling pathways critical for cancer cell survival

-

Induction of apoptosis in malignant cells

-

Interference with DNA replication and repair mechanisms

These findings highlight the compound's potential role in cancer therapeutics, either as a lead compound for drug development or as part of combination therapy approaches.

Industrial Applications and Production

The unique properties of Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate have led to its utilization in various industrial applications, particularly in the pharmaceutical and chemical sectors.

Pharmaceutical Applications

In the pharmaceutical industry, the compound serves several important functions:

-

Building block for the synthesis of more complex pharmaceutical compounds

-

Intermediate in the production of active pharmaceutical ingredients (APIs)

-

Platform for developing novel drugs with specific biological activities

-

Component in research focused on antimicrobial, anticancer, and anti-inflammatory therapeutics

The pharmaceutical applications leverage the compound's unique structural features and reactive functional groups to create diverse drug candidates with targeted biological activities .

Scale-Up Considerations

The industrial production of Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate presents several considerations that must be addressed to ensure efficient and economical manufacturing:

| Consideration | Implementation Strategy |

|---|---|

| Reaction scale | Use of continuous flow reactors for controlled reaction conditions |

| Process safety | Careful management of exothermic reactions and hazardous reagents |

| Quality control | Implementation of automated analytical methods for consistent product quality |

| Environmental impact | Development of green chemistry approaches to minimize waste generation |

| Cost-effectiveness | Optimization of synthetic routes to maximize yield and reduce resource consumption |

These considerations have driven innovations in production methods, leading to more efficient and sustainable manufacturing processes .

Comparative Analysis with Related Compounds

Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate belongs to a broader family of imidazole derivatives, each with unique properties and applications. Comparing this compound with related structures provides insights into structure-activity relationships and helps position it within the broader context of heterocyclic chemistry.

Comparison with Other Imidazole Derivatives

| Compound | Structural Differences | Key Properties | Primary Applications |

|---|---|---|---|

| Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate | Thiol at position 2, methyl at position 4, ethyl carboxylate at position 5 | Antimicrobial, anticancer, and anti-inflammatory properties | Pharmaceutical intermediate, research chemical |

| 2-Ethyl-4-methylimidazole | No thiol group, ethyl at position 2 | Acts as a curing agent for epoxy resins | Epoxy curing, material science applications |

| Ethyl 5-methyl-1H-imidazole-4-carboxylate | No thiol group at position 2 | Building block for pharmaceutical synthesis | Chemical intermediate |

| 2-Mercapto-1-methylimidazole | Methyl group on N-1, no carboxylate | Antioxidant properties | Medical and research applications |

This comparison highlights how slight modifications to the imidazole scaffold can significantly alter the compound's properties and applications. The presence of the thiol group in Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate, for instance, contributes substantially to its biological activities, distinguishing it from structurally similar compounds .

Structure-Activity Relationships

The relationship between the structure of Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate and its biological activities provides valuable insights for drug design and development:

Understanding these structure-activity relationships facilitates the rational design of derivatives with enhanced properties for specific applications .

Current Research and Future Perspectives

Research on Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate continues to evolve, with new applications and synthetic methodologies being developed. Current research trends and future directions can provide insights into the compound's ongoing significance in scientific and industrial contexts.

Emerging Research Areas

Several promising research directions involving Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate have emerged in recent years:

-

Development of novel derivatives with enhanced biological activities

-

Exploration of the compound's potential as a building block for more complex heterocyclic structures

-

Investigation of its role in metal complexation and potential applications in catalysis

-

Studies on its interaction with specific biological targets to elucidate mechanisms of action

-

Application in the synthesis of materials with specialized properties

These research areas highlight the compound's versatility and ongoing relevance in various scientific disciplines .

Future Challenges and Opportunities

The future of Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate research presents both challenges and opportunities:

Challenges

-

Optimization of synthetic routes for improved efficiency and sustainability

-

Elucidation of detailed mechanisms of biological activity

-

Development of more selective derivatives for specific applications

-

Addressing potential toxicity concerns for pharmaceutical applications

-

Scaling up production while maintaining quality and cost-effectiveness

Opportunities

-

Exploitation of the compound's biological activities for novel therapeutic applications

-

Utilization as a platform for developing new catalysts and functional materials

-

Application in combinatorial chemistry for generating diverse chemical libraries

-

Integration into green chemistry approaches for sustainable chemical processes

-

Development of innovative drug delivery systems based on its chemical properties

Addressing these challenges and capitalizing on these opportunities will shape the future trajectory of research and applications involving Ethyl 2-mercapto-4-methyl-1H-imidazole-5-carboxylate .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume